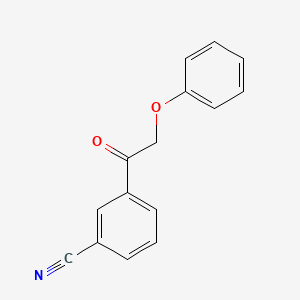

3-(Phenoxyacetyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

166190-02-9 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

3-(2-phenoxyacetyl)benzonitrile |

InChI |

InChI=1S/C15H11NO2/c16-10-12-5-4-6-13(9-12)15(17)11-18-14-7-2-1-3-8-14/h1-9H,11H2 |

InChI Key |

RDYVYYWWEJFVEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Contextualization Within Benzonitrile and Phenoxyacetyl Chemical Landscapes

The chemical architecture of 3-(Phenoxyacetyl)benzonitrile is a composite of two significant structural motifs: benzonitrile (B105546) and phenoxyacetyl. Each of these components contributes a rich history of chemical utility and reactivity, providing a framework for understanding the potential of the combined molecule.

The benzonitrile unit, a benzene (B151609) ring substituted with a nitrile group (C≡N), is a cornerstone in organic synthesis. wikipedia.org It is a colorless liquid with an odor reminiscent of almonds. wikipedia.org The nitrile group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. This reactivity profile, combined with the diverse chemical transformations possible for the nitrile group itself—such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions—makes benzonitrile and its derivatives versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. wikipedia.orgrsc.org Benzonitrile also serves as a useful high-boiling point solvent and as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts. wikipedia.orgresearchgate.net

On the other hand, the phenoxyacetyl group (Ph-O-CH₂-C=O) is a prominent feature in numerous biologically active compounds. This moiety is often incorporated into larger molecules to enhance their pharmacological profiles. The ether linkage provides a degree of conformational flexibility, while the carbonyl group can act as a hydrogen bond acceptor, both of which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govresearchgate.net Derivatives of phenoxyacetic acid and phenoxyacetyl amides have been explored for a wide range of therapeutic applications, including as anti-inflammatory, anticonvulsant, antibacterial, and antifungal agents. nih.govmdpi.comjetir.org The well-known antibiotic Penicillin V, for example, contains a phenoxyacetyl side chain.

The combination of these two scaffolds in this compound results in a molecule with a unique electronic and steric profile. The electron-withdrawing nitrile group on one aromatic ring is electronically connected through the acetyl linker to the electron-rich phenoxy group, creating a donor-acceptor type structure that is often associated with interesting photophysical and biological properties.

Historical Trajectories and Foundational Chemical Discoveries Relevant to the Compound

While specific historical accounts detailing the first synthesis of 3-(Phenoxyacetyl)benzonitrile are not prominent in the literature, its creation can be understood through the lens of foundational organic reactions. The most logical and established method for constructing this molecule is the Friedel-Crafts Acylation , a reaction class named after its discoverers, Charles Friedel and James Mason Crafts, in 1877. sigmaaldrich.commasterorganicchemistry.com

Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution, allowing for the attachment of an acyl group (R-C=O) to an aromatic ring. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The reaction typically involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.combyjus.com

The mechanism for the synthesis of this compound would proceed as follows:

Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of phenoxyacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.combyjus.com

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the π-electron system of the benzonitrile (B105546) ring. Due to the meta-directing nature of the electron-withdrawing nitrile group, the acylation occurs predominantly at the meta-position (carbon-3) of the benzonitrile ring. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. byjus.com

Rearomatization: A base (such as the AlCl₄⁻ complex formed in the first step) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com

This method is highly effective for synthesizing aryl ketones and is a cornerstone of industrial and laboratory organic synthesis. Unlike the related Friedel-Crafts alkylation, the acylation reaction has the advantage of not being prone to carbocation rearrangements and the product is deactivated, preventing further reactions on the same ring. organic-chemistry.org

The history of the benzonitrile moiety itself dates back to 1844, when it was first reported by Hermann Fehling. wikipedia.org He identified it from the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and established its structure, giving the entire class of organic compounds the name "nitriles". wikipedia.org

Reaction Mechanisms and Reactivity Profiles of 3 Phenoxyacetyl Benzonitrile

Reactivity at the Nitrile (–CN) Group

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The polarity of this bond, with the carbon atom being electrophilic, makes it susceptible to attack by nucleophiles. Furthermore, the pi systems of the triple bond can undergo reduction. These properties allow the nitrile group to serve as a synthetic precursor to amines, amides, and ketones.

The electrophilic carbon atom of the nitrile group is a prime target for strong carbon-based nucleophiles, such as those derived from organometallic reagents. The reaction typically proceeds via the formation of an intermediate imine salt, which upon aqueous workup, hydrolyzes to a ketone. This transformation, known as the Blaise reaction for organozinc reagents or simply as a Grignard addition for organomagnesium halides, effectively converts the nitrile into a carbonyl group.

Research documented in reference demonstrates the successful addition of organometallic reagents to the nitrile moiety of aromatic systems like 3-(phenoxyacetyl)benzonitrile. The reaction with a Grignard reagent, for instance, leads to the formation of a diketone, expanding the molecular framework.

| Nucleophile | Intermediate (Before Hydrolysis) | Final Product (After Hydrolysis) | General Conditions |

|---|---|---|---|

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Magnesium iminate salt | 1-(3-(Phenoxyacetyl)phenyl)propan-1-one | Anhydrous ether (e.g., THF, Diethyl ether), followed by acidic workup (e.g., aq. H₃O⁺) |

| Phenyllithium (C₆H₅Li) | Lithium iminate salt | (3-(Phenoxyacetyl)phenyl)(phenyl)methanone | Anhydrous ether solvent, followed by acidic workup |

The nitrile group can be fully reduced to a primary amine (–CH₂NH₂) using powerful reducing agents. This transformation is fundamental in synthetic chemistry for introducing basic amino functionalities into a molecule.

Studies cited in reference have explored the comprehensive reduction of this compound using powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄). These investigations confirm the non-selective nature of this reagent, which concurrently reduces the ketone carbonyl group to a secondary alcohol. In contrast, catalytic hydrogenation can offer different selectivity profiles depending on the catalyst and conditions, though it often reduces both functional groups under standard pressures.

| Reducing Agent | Product(s) | Key Observation |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3-(1-Hydroxy-2-phenoxyethyl)benzylamine | Non-selective reduction of both the nitrile and the ketone carbonyl group. |

| Catalytic Hydrogenation (H₂, Raney Nickel) | 3-(Phenoxyacetyl)benzylamine | Can sometimes achieve selective reduction of the nitrile, but over-reduction of the ketone is common. |

Nitrile hydrolysis provides a direct route to carboxylic acids and their amide intermediates. The reaction can be catalyzed by either acid or base and can be controlled to stop at the amide stage or proceed to completion.

Partial Hydrolysis: Under carefully controlled acidic conditions (e.g., concentrated H₂SO₄ in water at moderate temperatures), the nitrile can be selectively hydrated to form the corresponding primary amide, 3-(phenoxyacetyl)benzamide.

Complete Hydrolysis: Under more vigorous conditions, such as prolonged heating with strong aqueous acid (e.g., HCl) or base (e.g., NaOH), the initially formed amide undergoes further hydrolysis to yield the carboxylic acid, 3-(phenoxyacetyl)benzoic acid.

| Reaction Type | Typical Conditions | Primary Product |

|---|---|---|

| Acid-Catalyzed Partial Hydrolysis | Conc. H₂SO₄, H₂O, 40-60 °C | 3-(Phenoxyacetyl)benzamide |

| Base-Catalyzed Complete Hydrolysis | aq. NaOH, reflux, followed by acidification | 3-(Phenoxyacetyl)benzoic acid |

Transformations Involving the Phenoxyacetyl Moiety

The phenoxyacetyl substituent contains two primary sites of reactivity: the ether linkage and the α-carbon adjacent to the ketone carbonyl.

The phenoxyacetyl group contains a robust C-O-C ether bond. Cleavage of such aryl-alkyl ethers typically requires harsh conditions, most commonly involving strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 nucleophilic attack by the halide ion on the less sterically hindered carbon—in this case, the methylene (B1212753) (–CH₂–) carbon. This results in the cleavage of the phenoxy group.

| Reagent | Products | Reaction Type |

|---|---|---|

| Hydrobromic Acid (HBr, conc.) | 3-(Bromoacetyl)benzonitrile and Phenol (B47542) | Acid-catalyzed ether cleavage |

The methylene protons (–CH₂–) situated between the carbonyl group and the ether oxygen are acidic due to the electron-withdrawing effects of the adjacent carbonyl. These α-protons can be abstracted by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), to generate a nucleophilic enolate intermediate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

For example, the enolate can be alkylated by reacting with an electrophile like an alkyl halide. It can also participate in aldol-type condensation reactions with other carbonyl compounds.

| Base | Electrophile | Resulting Product (Major) | Reaction Name |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 3-(1-Phenoxypropan-2-oyl)benzonitrile | α-Alkylation |

| Sodium Ethoxide (NaOEt) | Benzaldehyde (C₆H₅CHO) | 3-(3-Hydroxy-2-phenoxy-3-phenylpropanoyl)benzonitrile | Aldol Addition |

Modifications of the Phenoxy Group

The terminal phenoxy group represents a distinct reactive site within the this compound molecule. Its reactivity is primarily centered on the aromatic ring and the ether linkage.

Electrophilic Aromatic Substitution on the Phenoxy Ring: The oxygen atom of the ether linkage is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). Its lone pairs can be donated into the phenyl ring, increasing the electron density at the ortho (2') and para (4') positions and stabilizing the corresponding carbocation intermediates (arenium ions). Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur preferentially at these positions. The para position is often favored over the ortho position due to reduced steric hindrance.

Ether Cleavage: The ether bond (C-O) can be cleaved under harsh conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Depending on the conditions, this could lead to the formation of phenol and 3-(2-haloacetyl)benzonitrile.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Phenoxy Group of this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-((4-Nitrophenoxy)acetyl)benzonitrile |

| Bromination | Br₂, FeBr₃ | 3-((4-Bromophenoxy)acetyl)benzonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-((4-Acetylphenoxy)acetyl)benzonitrile |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile (B105546) Ring

The benzonitrile ring is the other site for potential aromatic substitution, with its reactivity strongly influenced by the two substituents present.

Electrophilic Aromatic Substitution (EAS): The benzonitrile ring is significantly deactivated towards electrophilic attack. This deactivation stems from the powerful electron-withdrawing effects of both the cyano group (-CN) and the phenoxyacetyl group (-COCH₂OPh).

The cyano group is a strong deactivating group and a meta-director due to both its inductive and resonance effects.

The phenoxyacetyl group , attached at the meta position, is also deactivating and meta-directing. The carbonyl portion withdraws electron density from the ring via induction and resonance.

Both groups direct incoming electrophiles to the positions meta to themselves. The cyano group at C1 directs to C5. The phenoxyacetyl group at C3 directs to C5. Therefore, electrophilic substitution, although sluggish, would be highly regioselective, yielding the 1,3,5-trisubstituted product.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the benzonitrile ring is activated towards nucleophilic aromatic substitution, particularly when a suitable leaving group is present. The electron-withdrawing cyano group is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during an SNAr reaction. acs.org For a reaction to occur on the benzonitrile ring of the parent molecule, a leaving group (like a halogen) would need to be present, typically ortho or para to the strongly electron-withdrawing cyano group. acs.org

Table 2: Predicted Regioselectivity of Aromatic Substitution on the Benzonitrile Ring

| Reaction Type | Substituent Directing Effects | Predicted Position of Substitution | Relative Reactivity |

| Electrophilic | -CN (meta), -COCH₂OPh (meta) | C5 | Very Low |

| Nucleophilic | -CN (ortho, para activating) | Ortho/Para to -CN (requires leaving group) | Moderate (if activated) |

Studies on Regioselectivity and Stereoselectivity in Chemical Transformations

Beyond substitutions on the aromatic rings, the reactivity of the carbonyl and methylene groups introduces further considerations of regioselectivity and stereoselectivity.

Regioselectivity: Chemical transformations can be selectively targeted to different functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The ketone can be reduced to a secondary alcohol. The choice of reagents and reaction conditions determines which part of the molecule reacts (regioselectivity). For example, sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone to an alcohol without affecting the nitrile, whereas a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could potentially reduce both functional groups.

Stereoselectivity: The reduction of the prochiral ketone in this compound to form 3-(2-hydroxy-2-phenoxyethyl)benzonitrile creates a new chiral center. In the absence of a chiral influence, this reaction would produce a racemic mixture (an equal mixture of both enantiomers). However, the use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other, a process known as stereoselective or asymmetric synthesis. The degree of stereoselectivity is influenced by the steric and electronic interactions between the substrate and the chiral reagent in the transition state. For example, asymmetric hydrogenation or reduction with chiral borane (B79455) reagents could potentially yield an optically active product.

Table 3: Potential Stereoselective Transformations of this compound

| Reaction | Reagent/Catalyst System | Product | Stereochemical Outcome |

| Ketone Reduction | NaBH₄ | 3-(2-Hydroxy-2-phenoxyethyl)benzonitrile | Racemic mixture |

| Asymmetric Reduction | Chiral Borane (e.g., CBS reagent) | (R)- or (S)-3-(2-Hydroxy-2-phenoxyethyl)benzonitrile | Enantiomerically enriched |

| Asymmetric Hydrogenation | H₂, Chiral Ru or Rh catalyst | (R)- or (S)-3-(2-Hydroxy-2-phenoxyethyl)benzonitrile | Enantiomerically enriched |

Kinetic and Thermodynamic Considerations in Reactivity Studies

While specific experimental kinetic and thermodynamic data for reactions of this compound are not widely published, the principles governing its reactivity can be discussed.

Kinetic Control: The rate of a chemical reaction is governed by its activation energy (Ea). For electrophilic substitution on the deactivated benzonitrile ring, the activation energy is very high, resulting in slow reaction rates. Conversely, reactions at the more nucleophilic phenoxy ring would have a lower activation energy and proceed faster. In stereoselective reactions, the difference in the activation energies for the pathways leading to different stereoisomers determines the product ratio under kinetic control. The pathway with the lower activation energy will be faster and yield the major product.

Thermodynamic Control: The position of equilibrium in a reversible reaction is determined by the change in Gibbs free energy (ΔG) between reactants and products. The most stable product (lowest energy) will be favored at equilibrium. In the case of electrophilic substitution on the phenoxy ring, the para-substituted product is often thermodynamically more stable than the ortho-substituted product due to less steric strain. If the reaction is reversible, the thermodynamically favored product will predominate over time, even if it is formed more slowly. Kinetic studies on the hydrogenation of benzonitrile have shown the reaction to be first order with an activation energy of 27.6 kJ mol⁻¹. Similar studies on substituted benzonitriles could elucidate the electronic effects of the phenoxyacetyl group on the reaction kinetics.

Table 4: General Kinetic and Thermodynamic Factors in the Reactivity of this compound

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| EAS on Benzonitrile Ring | High activation energy due to electron-withdrawing groups. | Formation of a stable aromatic system. |

| EAS on Phenoxy Ring | Lower activation energy due to electron-donating ether group. | Relative stability of ortho vs. para isomers (steric hindrance). |

| Ketone Reduction | Steric accessibility of the carbonyl carbon to the nucleophile. | Stability of the resulting alcohol product. |

| Stereoselective Reduction | Difference in transition state energies for diastereomeric pathways. | Relative thermodynamic stability of the product stereoisomers. |

Advanced Computational and Theoretical Studies of 3 Phenoxyacetyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic distribution and geometric arrangement of atoms in a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the molecule's energy, electron density, and other electronic properties. For 3-(Phenoxyacetyl)benzonitrile, these methods are invaluable for understanding its stability, reactivity, and spectroscopic characteristics. The primary tools for these investigations are Density Functional Theory (DFT) and ab initio methods, which offer varying levels of accuracy and computational cost.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. Unlike traditional wave-function-based methods, DFT calculates the total energy of a system based on its electron density. This approach is particularly well-suited for studying the ground state properties of medium to large-sized molecules like this compound.

DFT calculations are routinely employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, a DFT optimization would reveal the spatial arrangement of its phenoxy, acetyl, and benzonitrile (B105546) moieties. The results would likely show a non-planar structure due to the flexible ether and carbonyl linkages. The predicted geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Furthermore, DFT provides access to a wealth of information about the molecule's electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO would likely be distributed over the electron-withdrawing benzonitrile and carbonyl groups.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

| Property | Calculated Value |

|---|---|

| Total Energy | -878.5 Hartree |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the exploration of the molecule's conformational landscape and its interactions with other molecules.

For a flexible molecule like this compound, MD simulations can reveal the different conformations that the molecule can adopt in solution or in the solid state. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and biological activity.

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, one can investigate how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. Furthermore, simulations of multiple this compound molecules can provide insights into its aggregation behavior and the nature of the intermolecular forces that govern its condensed-phase properties. Studies on benzonitrile have used MD simulations to understand its local structure and orientational dynamics in the liquid phase, providing a framework for how such studies could be applied to its derivatives nih.gov.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in the interpretation of experimental spectra. By simulating spectroscopic signatures, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, researchers can assign experimental signals to specific molecular vibrations, nuclei, and electronic transitions.

Theoretical IR and NMR spectra are typically calculated from the results of DFT geometry optimizations. The vibrational frequencies and their corresponding intensities in the IR spectrum can be computed, providing a theoretical vibrational fingerprint of the molecule. Similarly, NMR chemical shifts can be calculated and compared to experimental data to aid in structure elucidation.

UV-Vis spectra are predicted using time-dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations could predict the electronic transitions responsible for its UV-Vis absorption, which are likely to be π → π* transitions involving the aromatic rings and the carbonyl group researchgate.net.

Table 2: Hypothetical Theoretically Predicted Spectroscopic Data for this compound

| Spectrum | Key Signature | Predicted Value | Assignment |

|---|---|---|---|

| IR | C≡N stretch | 2235 cm⁻¹ | Nitrile group vibration |

| IR | C=O stretch | 1705 cm⁻¹ | Carbonyl group vibration |

| ¹H NMR | Aromatic H | 7.2-7.8 ppm | Protons on benzene (B151609) rings |

| ¹³C NMR | C≡N carbon | 118 ppm | Nitrile carbon |

| ¹³C NMR | C=O carbon | 195 ppm | Carbonyl carbon |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify the transition states and intermediates that connect reactants to products. This provides a detailed, step-by-step picture of how a reaction occurs.

For this compound, computational reaction pathway analysis could be used to study a variety of potential reactions, such as its synthesis, hydrolysis, or cycloaddition reactions. For example, a computational study of the synthesis of this compound could elucidate the mechanism of the key bond-forming steps and identify the factors that control the reaction's efficiency and selectivity. DFT calculations have been successfully used to study the molecular mechanism of [3+2] cycloaddition reactions involving benzonitrile N-oxides, demonstrating the power of this approach for understanding reaction pathways nih.govresearchgate.netmdpi.com.

By calculating the activation energies of different possible pathways, one can predict the most likely reaction mechanism. This information is invaluable for optimizing reaction conditions and for designing new, more efficient synthetic routes.

Advanced Theoretical Approaches for Understanding Reactivity and Stability

Beyond the standard computational methods, a variety of advanced theoretical approaches can be applied to gain a deeper understanding of the reactivity and stability of this compound. Conceptual DFT, for instance, uses quantities derived from the electron density, such as electronegativity, chemical hardness, and the Fukui function, to predict the reactive sites of a molecule. For this compound, these descriptors could identify which atoms are most susceptible to nucleophilic or electrophilic attack.

Other advanced methods, such as quantum theory of atoms in molecules (QTAIM), can be used to analyze the nature of the chemical bonds within the molecule and to quantify the strength of non-covalent interactions. This would provide a more nuanced understanding of the forces that determine the molecule's structure and stability. As computational resources continue to grow, these advanced theoretical methods will play an increasingly important role in the study of complex organic molecules like this compound.

Research Horizons and Potential Applications of 3 Phenoxyacetyl Benzonitrile in Chemical Sciences

Role as a Key Building Block in Complex Organic Synthesis

The unique combination of functional groups in 3-(Phenoxyacetyl)benzonitrile makes it a valuable precursor and intermediate in the assembly of intricate organic molecules. The nitrile and ketone functionalities, in particular, serve as versatile handles for constructing a variety of carbon-carbon and carbon-heteroatom bonds.

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. rsc.orggrowingscience.com The synthesis of these ring systems is a central theme in organic chemistry. Benzonitrile (B105546) derivatives are frequently employed as starting materials for the construction of important heterocyclic scaffolds such as quinazolines and pyrimidines. nih.govorganic-chemistry.orgorganic-chemistry.org

The synthesis of quinazolines, for example, can be achieved through various methods involving benzonitrile precursors. One such method involves the iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimine derivatives, which are themselves prepared from the addition of organometallic reagents to 2-alkylamino benzonitriles. organic-chemistry.org Another approach involves the copper-catalyzed reaction of 2-ethynylanilines with benzonitriles, where molecular oxygen is used as the oxidant. organic-chemistry.org Furthermore, nickel-catalyzed dehydrogenative coupling of 2-aminobenzylalcohol with benzonitrile also yields quinazolines. organic-chemistry.org

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and investigated for their biological activity. brieflands.com This highlights the utility of the benzonitrile moiety in constructing complex, functionalized quinazolinone systems. Given these precedents, this compound could serve as a valuable precursor for novel quinazoline (B50416) derivatives. The carbonyl group could be a site for initial reaction or modification, while the benzonitrile portion could participate in cyclization reactions to form the pyrimidine (B1678525) ring of the quinazoline core.

Similarly, pyrimidine synthesis has been reported from benzonitrile. growingscience.comsci-hub.se For instance, heating 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with benzonitrile can produce pyrimidine derivatives. sci-hub.se The reactivity of the nitrile group in this compound suggests its potential as a building block in the synthesis of substituted pyrimidines, where the phenoxyacetyl group could be strategically incorporated to influence the final properties of the molecule.

Intermediate in the Construction of Advanced Organic Scaffolds

The creation of molecular diversity is a cornerstone of modern drug discovery and materials science, and multicomponent reactions (MCRs) are a powerful tool for achieving this. nih.gov MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, often leading to the formation of diverse heterocyclic scaffolds. nih.govresearchgate.net

The utility of benzonitrile has been demonstrated in a four-component reaction to produce triazinane dione (B5365651) scaffolds. nih.gov Specifically, the combination of a phosphonate, benzonitrile, an aldehyde, and an isocyanate yields a complex heterocyclic structure. nih.gov This demonstrates the potential for the nitrile group to participate in complex cascade reactions.

The structure of this compound, with its distinct reactive sites, makes it an attractive candidate for use in MCRs. The ketone could react with an amine to form an enamine or imine in situ, which could then participate in further reactions. The nitrile group could act as an electrophile or be transformed into other functional groups. The phenoxyacetyl moiety adds another layer of complexity and potential for derivatization. By strategically employing this compound in MCRs, it may be possible to construct novel and complex molecular scaffolds with potential applications in medicinal chemistry and materials science. researchgate.net The ability to build upon the core structure in a divergent manner is a key aspect of creating libraries of compounds for screening. nih.gov

Investigations in Advanced Materials Science Research

The electronic and structural features of this compound suggest its potential utility in the development of advanced materials. The combination of an electron-withdrawing nitrile group, a polar carbonyl group, and a flexible, bulky phenoxy group can give rise to interesting properties in polymers, optoelectronic materials, and supramolecular assemblies.

Potential in Polymer and Macromolecular Chemistry

The synthesis of polymers with tailored properties is a major focus of materials science. nationalpolymer.comwikipedia.org Benzonitrile-based monomers have been used to create polymers with interesting characteristics, such as aggregation-induced emission (AIE). rsc.org For instance, a benzonitrile-based polymer has been synthesized and used as a host material in solution-processable green and blue thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). rsc.org This polymer demonstrated that a TADF polymer host with AIE properties can inhibit concentration quenching without the need for complex copolymerization with bulky monomers. rsc.org

Given this, this compound could be explored as a monomer or a comonomer in polymerization reactions. The nitrile group could potentially undergo polymerization, or the entire molecule could be incorporated into a polymer backbone through reactions involving the phenyl ring or the phenoxyacetyl moiety after suitable functionalization. The presence of the phenoxyacetyl group could influence the polymer's properties, such as its solubility, thermal stability, and morphology. For example, the flexible ether linkage might enhance the processability of the resulting polymer. Furthermore, post-polymerization modification of a polymer containing this unit could be envisioned, where the carbonyl group could be targeted for further chemical transformations. researchgate.net

Exploration in Optoelectronic and Electronic Materials

Benzonitrile derivatives are recognized as promising candidates for applications in photonics and optoelectronics due to their intriguing electronic and optical properties. researchgate.net Specifically, donor-acceptor (D-A) type molecules containing a benzonitrile unit as the acceptor have been extensively studied for their use in organic light-emitting diodes (OLEDs), particularly for achieving thermally activated delayed fluorescence (TADF). rsc.orgrsc.orgresearchgate.net

Research has shown that carbazole-benzonitrile derivatives, where a carbazole (B46965) donor is linked to a benzonitrile acceptor through a phenoxy group, can act as efficient bipolar host materials for blue phosphorescent OLEDs. rsc.org These materials exhibit both efficient hole and electron transport properties. rsc.org The strategic positioning of the carbazole on the phenoxy linker was found to be crucial for achieving high external quantum efficiencies in both sky-blue and deep-blue devices. rsc.org

Furthermore, multifunctional benzonitrile derivatives featuring phenoxazine (B87303) and carbazole donor units have been shown to exhibit dual charge transfer TADF and mechanofluorochromic properties. rsc.org These characteristics are highly desirable for advanced optoelectronic applications with tunable and stimuli-responsive emissions. rsc.org The photophysical properties of these materials can be tuned by their supramolecular packing in the solid state. rsc.org

The structural similarity of this compound to these high-performance optoelectronic materials is striking. It possesses the key benzonitrile acceptor and a phenoxy linker. The phenoxyacetyl group itself can be considered a part of a larger donor-acceptor system. It is plausible that derivatives of this compound, or the molecule itself, could exhibit interesting photophysical properties, such as TADF or solvatochromism. nih.govrsc.org Therefore, this compound represents a promising scaffold for the design and synthesis of new organic materials for OLEDs and other optoelectronic devices. nih.govfrontiersin.orgtcichemicals.com

Table 1: Potential Optoelectronic Applications of Benzonitrile Derivatives

| Application | Key Property | Example Derivative Class |

| Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF) | Carbazole-benzonitrile with phenoxy linker rsc.org |

| Stimuli-Responsive Materials | Mechanofluorochromism | Donor-acceptor fluorinated benzonitriles rsc.org |

| Universal Host Materials | Bipolar transport | Carbazole-benzonitrile derivatives rsc.org |

Design of Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. tue.nlmdpi.com The ability of molecules to self-assemble into well-defined architectures is key to creating functional nanomaterials. The benzonitrile moiety has been shown to be a valuable recognition site in supramolecular systems. A phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle has been demonstrated to precisely recognize a variety of benzonitrile derivatives through non-covalent interactions, forming "key-lock" complexes. nih.gov This highlights the potential of the nitrile group to participate in specific and directional interactions.

In the context of this compound, both the nitrile group and the polar carbonyl group of the phenoxyacetyl moiety could act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions. This combination of interaction sites suggests that this compound could be a versatile building block for the design of novel supramolecular assemblies, such as liquid crystals, gels, or other ordered nanostructures. nih.gov

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.comresearchgate.net The properties of MOFs can be tuned by changing the metal or the organic linker. While there are no specific reports on the use of this compound as a linker in MOFs, its structure suggests potential in this area. If the molecule were to be functionalized with additional coordinating groups, such as carboxylic acids, it could be incorporated into MOF structures. nih.govnih.gov The phenoxyacetyl group would then be a dangling functional group within the pores of the MOF, potentially influencing the framework's properties such as guest adsorption or catalytic activity.

Future Directions in Synthetic Methodology Development for Related Derivatives

The development of efficient and versatile synthetic routes is paramount for exploring the potential of new chemical entities. For derivatives related to this compound, future research is likely to focus on innovative and sustainable synthetic strategies.

One of the most direct and classical methods for the synthesis of aromatic ketones is the Friedel-Crafts acylation . sigmaaldrich.comorganic-chemistry.orgiitk.ac.in This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comiitk.ac.in For the synthesis of this compound, this would conceptually involve the reaction of benzonitrile with phenoxyacetyl chloride using a catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comiitk.ac.in However, the nitrile group is moderately deactivating, which can make Friedel-Crafts reactions challenging. Future synthetic methodology development could focus on overcoming this limitation through the use of more potent catalytic systems or microwave-assisted reactions to enhance reaction rates and yields. researchgate.net

An alternative approach involves the reaction of 3-acetylbenzonitrile (B155718) with a suitable phenoxy source. 3-Acetylbenzonitrile is a known compound that can be used as a precursor for various derivatives. researchgate.netchemicalbook.com Research into the direct phenoxyacetylation of the methyl group of 3-acetylbenzonitrile, potentially through α-halogenation followed by nucleophilic substitution with phenol (B47542) or a phenoxide, presents a viable future synthetic pathway. The development of one-pot procedures for such transformations would be a significant advancement.

Furthermore, modern synthetic techniques are increasingly moving towards greener and more sustainable methods. This includes the use of environmentally benign catalysts and solvents, as well as energy-efficient reaction conditions like microwave or ultrasonic irradiation. numberanalytics.com Future research into the synthesis of this compound derivatives will likely explore these avenues to develop more economical and ecologically friendly processes. The use of solid acid catalysts or ionic liquids in Friedel-Crafts type reactions could also offer advantages in terms of catalyst recyclability and reduced waste generation. sigmaaldrich.com

The table below outlines potential synthetic strategies for derivatives of this compound, highlighting areas for future development.

| Synthetic Strategy | Key Reactants | Potential Catalyst/Conditions | Future Research Focus |

| Friedel-Crafts Acylation | Benzonitrile, Phenoxyacetyl chloride | AlCl₃, FeCl₃ | Development of more active and selective Lewis acid catalysts; Microwave-assisted synthesis. sigmaaldrich.comresearchgate.net |

| Nucleophilic Substitution | 3-(Bromoacetyl)benzonitrile, Phenol | Base (e.g., K₂CO₃) | Optimization of reaction conditions for high yields; Exploration of phase-transfer catalysis. |

| Cross-Coupling Reactions | 3-Cyanophenylboronic acid, Phenoxyacetyl chloride | Palladium catalysts | Expansion of substrate scope for various substituted phenoxyacetyl precursors. |

| Green Synthetic Routes | Benzonitrile, Phenoxyacetic acid | Solid acid catalysts, Ionic liquids | Catalyst development for improved efficiency and recyclability; Solvent-free reaction conditions. sigmaaldrich.com |

This table is generated based on established chemical principles and is intended to guide future research, as direct experimental data for the synthesis of this compound is not widely available.

Interdisciplinary Research Opportunities in Chemical and Materials Sciences

The unique combination of a polar nitrile group and a flexible phenoxyacetyl moiety in this compound opens up a range of interdisciplinary research opportunities, particularly at the interface of chemistry and materials science.

Advanced Functional Polymers: The nitrile group is a common functional handle in polymer chemistry, influencing properties such as solubility, thermal stability, and dielectric constant. msesupplies.com The incorporation of the this compound motif into polymer chains, either as a monomer or as a pendant group, could lead to the development of new functional polymers. msesupplies.comresearchgate.net The phenoxy group can enhance solubility in organic solvents and improve processability. Future research could explore the synthesis of polyesters, polyamides, or polyimides containing this structural unit. Such polymers could find applications as high-performance engineering plastics, membranes for gas separation, or dielectric materials in electronic components. The modification of existing polymer surfaces with this compound could also impart new functionalities. researchgate.netresearchgate.net

Organic Electronics: Benzonitrile derivatives have garnered significant interest for their applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs). rsc.orgrsc.org The electron-withdrawing nature of the nitrile group makes it a useful component in donor-acceptor molecules that can exhibit thermally activated delayed fluorescence (TADF). rsc.orgworktribe.comacs.org By combining the this compound core with suitable electron-donating moieties, it may be possible to design novel TADF emitters. The phenoxyacetyl group could be further functionalized to tune the electronic properties and solid-state packing of the molecules, which are crucial for device performance. rsc.orgrsc.org Interdisciplinary collaborations between synthetic chemists and materials physicists would be essential to design, synthesize, and characterize such materials for OLED applications. bohrium.com

Liquid Crystals and Nonlinear Optical Materials: The significant dipole moment associated with the nitrile group makes benzonitrile derivatives promising candidates for applications in liquid crystals and nonlinear optical (NLO) materials. The molecular shape and polarity of derivatives of this compound could be tailored through synthetic modifications to induce liquid crystalline phases. Furthermore, the extended π-system and the donor-acceptor character that can be engineered into these molecules are prerequisites for NLO properties.

The potential interdisciplinary applications are summarized in the table below, indicating the key properties and research directions.

| Application Area | Key Property of this compound Moiety | Future Research Directions |

| Advanced Polymers | Polarity from nitrile group, flexibility from phenoxyacetyl group. msesupplies.com | Synthesis of novel polyesters and polyamides; Investigation of thermal and mechanical properties; Surface functionalization of existing polymers. researchgate.netresearchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Electron-accepting nitrile group for TADF materials. rsc.orgworktribe.com | Design and synthesis of donor-acceptor molecules; Photophysical characterization and device fabrication. rsc.orgbohrium.com |

| Liquid Crystals | Anisotropic molecular shape and dipole moment. | Synthesis of derivatives with varied substituents to induce mesophase behavior; Characterization of liquid crystalline properties. |

| Nonlinear Optical (NLO) Materials | Potential for large hyperpolarizability through molecular engineering. | Computational design and synthesis of chromophores; Measurement of NLO coefficients. |

This table outlines potential applications based on the functional groups present in this compound and established research on related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.